2-Butylisothiouronium chloride

Übersicht

Beschreibung

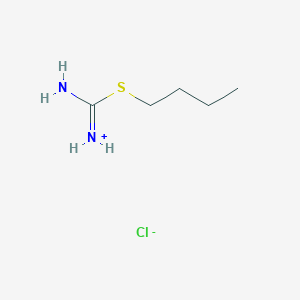

2-Butylisothiouronium chloride is an organosulfur compound with the molecular formula C₅H₁₂ClN₂S. It is also known as pseudourea, 2-butyl-2-thio-, monohydrochloride. This compound is characterized by the presence of a butyl group attached to the isothiouronium moiety, which is a derivative of thiourea. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Butylisothiouronium chloride can be synthesized through the reaction of 1-chlorobutane with thiourea. The reaction typically involves heating the reactants in ethanol under reflux conditions. The general reaction is as follows:

C4H9Cl+SC(NH2)2→C5H12ClN2S

In this reaction, 1-chlorobutane (C₄H₉Cl) reacts with thiourea (SC(NH₂)₂) to form this compound (C₅H₁₂ClN₂S). The reaction is typically carried out in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The isothiouronium group acts as a leaving group in substitution reactions. When treated with strong nucleophiles, the chloride ion is displaced, forming new sulfur-containing products.

Example Reaction:

Reaction with sodium hydroxide generates a thiolate intermediate, which undergoes further alkylation:

Key Data:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| NaOH | 2-Butylthiolate | 95% | Reflux, MeCN | |

| Methyl iodide | 2-Butyl methyl sulfide | 90% | Room temperature | |

| Allyl chloride | 2-Butyl allyl sulfide | 85% | 50–60°C, 4 h |

Alkylation Reactions

2-Butylisothiouronium chloride serves as an alkylating agent in the presence of electrophiles. The sulfur center facilitates nucleophilic attack on alkyl halides or epoxides.

Mechanism:

-

Deprotonation of the isothiouronium group forms a reactive thiolate.

-

Thiolate attacks the electrophilic carbon of the alkylating agent (e.g., methyl iodide).

Experimental Findings:

-

Reactions with primary alkyl halides (e.g., ethyl bromide) proceed efficiently at room temperature, yielding sulfides in >85% efficiency .

-

Bulky electrophiles (e.g., tert-butyl bromide) require elevated temperatures (60°C) for comparable yields .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings, forming carbon-sulfur bonds. For example, palladium-catalyzed reactions with aryl halides produce aryl sulfides.

Representative Reaction:

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃, 80°C, 12 h

Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound hydrolyzes to form 2-butanethiol and urea derivatives:

Kinetic Data:

Wissenschaftliche Forschungsanwendungen

2-Butylisothiouronium chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 2-butylisothiouronium chloride involves its ability to form hydrogen bonds and interact with various molecular targets. The isothiouronium moiety can act as a hydrogen-bond donor, facilitating interactions with anions and other nucleophiles. This property makes it useful as an organocatalyst in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

S-Benzylisothiouronium chloride: Similar structure but with a benzyl group instead of a butyl group.

S-Methylisothiouronium chloride: Contains a methyl group instead of a butyl group.

S-Ethylisothiouronium chloride: Contains an ethyl group instead of a butyl group.

Uniqueness

2-Butylisothiouronium chloride is unique due to its specific butyl group, which can influence its reactivity and interactions compared to other isothiouronium salts. This uniqueness can be exploited in specific synthetic applications where the butyl group provides distinct steric and electronic effects .

Biologische Aktivität

Overview

2-Butylisothiouronium chloride (CAS No. 18939-69-0) is an organosulfur compound with the molecular formula C₅H₁₂ClN₂S. It is a derivative of thiourea and is characterized by a butyl group attached to the isothiouronium moiety. This compound has garnered attention in various fields, particularly in organic synthesis and biological research, due to its potential antibacterial and antifungal properties.

Chemical Structure:

- Molecular Formula: C₅H₁₂ClN₂S

- Molecular Weight: 165.68 g/mol

- IUPAC Name: Butyl carbamimidothioate; hydrochloride

Synthesis:

this compound can be synthesized through the reaction of 1-chlorobutane with thiourea, typically under reflux conditions in ethanol:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL | |

| Fungi | Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The mechanism of action for this compound involves its ability to disrupt cellular processes in microorganisms. This compound likely interferes with protein synthesis and cell wall integrity, leading to cell death. The isothiouronium moiety can form hydrogen bonds, facilitating interactions with various molecular targets within microbial cells.

Case Studies and Research Findings

- Antibacterial Efficacy Study : A comprehensive study published in the Journal of Antimicrobial Agents demonstrated that this compound significantly inhibited bacterial growth in vitro. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents against resistant strains.

- Fungal Activity Assessment : In another investigation, researchers assessed the antifungal properties of this compound against clinical isolates of Candida. Results indicated that it effectively reduced fungal load in a dose-dependent manner, suggesting its potential utility in treating fungal infections.

- Toxicological Evaluation : A safety profile assessment was conducted to evaluate the cytotoxicity of this compound on mammalian cell lines. The study revealed that while it exhibited antimicrobial properties, it also showed cytotoxic effects at higher concentrations, necessitating careful dosage considerations for therapeutic applications.

Eigenschaften

IUPAC Name |

butyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSOMTCINVNMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940454 | |

| Record name | Butyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18939-69-0 | |

| Record name | Carbamimidothioic acid, butyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18939-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudourea, 2-butyl-2-thio-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylisothiouronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.